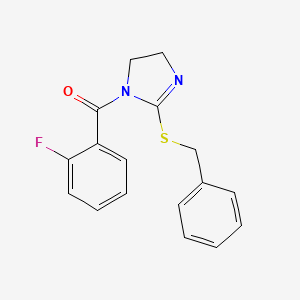

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Description

This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, characterized by a methanone group linked to a 2-fluorophenyl ring and a 2-benzylthio-substituted imidazoline ring. Its synthesis typically involves multi-step procedures, including sulfonylation, lithiation, and benzoylation. For instance, a key intermediate is generated by reacting 2-aryl-1-(phenylsulfonyl)-1H-imidazole with tert-butyllithium, followed by 3,4,5-trimethoxybenzoyl chloride under cryogenic conditions (−78 °C) to yield the methanone scaffold . The final compound is obtained via deprotection using tetrabutylammonium fluoride, achieving an 80% yield . The benzylthio group enhances lipophilicity, while the 2-fluorophenyl moiety may improve target binding through electronegative interactions.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJBEBDFOLFOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol or thiolate anion.

Attachment of the Fluorophenyl Group: The fluorophenyl group is usually introduced through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The imidazole ring and the benzylthio group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity

- Antimicrobial Effects

- Enzyme Inhibition Potential

Anticancer Activity

The anticancer properties of the compound have been extensively studied. Several in vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |

| HEPG2 (Liver Cancer) | 15.3 | Inhibition of specific cancer-related enzymes |

Case Studies

- In Vitro Studies : A study conducted on MCF-7 cells revealed that treatment with the compound led to significant reductions in cell viability, indicating its potential as an effective anticancer agent.

- Animal Models : In vivo experiments using mouse models showed that administration of the compound resulted in a marked decrease in tumor size, further supporting its therapeutic potential.

Antimicrobial Activity

The compound's thioether group is known to enhance antimicrobial properties. It has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 6.9 | Inhibition of bacterial cell wall synthesis |

| Escherichia coli | 8.5 | Disruption of membrane integrity |

Case Studies

- Thioether Derivatives Study : Research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains of bacteria, showcasing the compound's potential role in addressing antibiotic resistance.

- Mechanism of Action Studies : Molecular docking studies suggested that the compound interacts with specific proteins involved in bacterial resistance mechanisms, leading to inhibition of their activity.

Summary

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone demonstrates significant promise in both anticancer and antimicrobial applications due to its unique chemical structure and biological activity. Ongoing research is likely to uncover further insights into its mechanisms and potential therapeutic uses.

Mechanism of Action

The mechanism by which (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, which can mimic the structure of natural substrates or inhibitors. The benzylthio group could form covalent bonds with target proteins, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

- Methoxy-Substituted Derivatives: Compounds such as piperidin-1-yl(cis-2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone () feature bulkier tris-methoxyphenyl groups.

- Heteroaryl Methanones: The derivative (5-bromo-2-furyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone () replaces the 2-fluorophenyl group with a bromofuryl moiety. This substitution introduces a heterocyclic ring, which may alter electronic properties and binding affinity to targets like kinases or GPCRs .

Aromatic Ring Modifications

- Trimethoxyphenyl vs. Fluorophenyl: Compounds in and , such as (3,4,5-trimethoxyphenyl)(1-(phenylsulfonyl)-1H-indol-2-yl)methanone, utilize a trimethoxyphenyl group instead of 2-fluorophenyl. The methoxy groups enhance solubility but may reduce membrane permeability compared to the fluorophenyl group, which balances lipophilicity and polarity .

- Thiophene and Trifluoromethyl Derivatives: highlights 4,5-diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole, where the trifluoromethyl group increases metabolic stability and electron-withdrawing effects. However, the absence of the methanone linker in these analogs limits direct activity comparisons .

Data Tables

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a synthetic organic molecule notable for its unique structural features, which include an imidazole ring and a benzylthio group. This combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 314.38 g/mol. The presence of the imidazole ring is significant as it is a common pharmacophore in many bioactive compounds. The fluorinated phenyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.38 g/mol |

| Key Functional Groups | Imidazole ring, Benzylthio group, Fluorinated phenyl group |

Biological Activity

Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have been reported to possess antibacterial and antifungal properties. The benzylthio moiety may further enhance these effects by facilitating interactions with microbial targets.

- Anticancer Potential : The structural features of this compound suggest it could interfere with cancer cell proliferation. For instance, similar imidazole-containing compounds have shown cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapeutics.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various imidazole derivatives against human cancer cell lines. Compounds with similar structural motifs demonstrated significant inhibition of cell growth, with IC50 values ranging from 10 to 30 µM against different cancer types .

- Mechanism of Action : The mechanism by which imidazole derivatives exert their biological effects often involves interaction with cellular enzymes or receptors. For example, studies have shown that these compounds can inhibit specific kinases involved in tumor progression, leading to apoptosis in cancer cells .

- In Silico Studies : Computational predictions suggest that (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone could interact favorably with various biological targets based on its structural characteristics. Molecular docking studies indicate potential binding affinity to proteins involved in cancer signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other known imidazole derivatives:

| Compound Name | Structure Activity Relationship (SAR) | Biological Activity |

|---|---|---|

| Imatinib | Benzamide derivative | Anticancer |

| Clotrimazole | Antifungal imidazole derivative | Antifungal |

| Benzothiazole | Contains sulfur and nitrogen heterocycles | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.